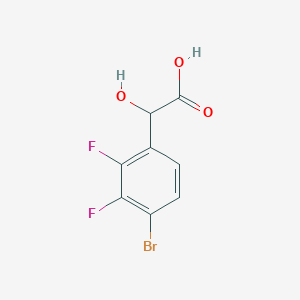
4-Bromo-2,3-difluoromandelic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2,3-difluoromandelic Acid is an organic compound with the molecular formula C8H5BrF2O3 It is a derivative of mandelic acid, where the aromatic ring is substituted with bromine and fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,3-difluoromandelic Acid typically involves the bromination and fluorination of mandelic acid derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar reagents and conditions but optimized for higher yields and purity. The process often includes steps such as quenching, phase separation, extraction, drying, filtration, and concentration .
化学反应分析
Types of Reactions: 4-Bromo-2,3-difluoromandelic Acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
4-Bromo-2,3-difluoromandelic Acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 4-Bromo-2,3-difluoromandelic Acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.
相似化合物的比较
- 4-Bromo-2,5-difluorobenzoic Acid
- 2,3-Difluoromandelic Acid
- 4-Bromo-2,3-difluorobenzoic Acid
Comparison: 4-Bromo-2,3-difluoromandelic Acid is unique due to the specific positioning of bromine and fluorine atoms on the aromatic ring, which can significantly influence its chemical properties and reactivity.
生物活性
4-Bromo-2,3-difluoromandelic acid is a halogenated derivative of mandelic acid, characterized by its unique substitution pattern that enhances its biological activity. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanism of action, interactions with biological macromolecules, and relevant case studies.
The chemical formula of this compound is C9H7BrF2O3, with a molecular weight of approximately 251.05 g/mol. The presence of bromine and fluorine atoms contributes to its unique chemical behavior and biological properties. The compound's structure is pivotal in determining its interaction with biological targets.
Research indicates that halogenated compounds often exhibit enhanced binding affinities to biological macromolecules due to increased hydrophobic interactions and potential halogen bonding effects. For this compound, these interactions may influence enzyme activity and receptor binding, leading to various biological effects.
Antimicrobial Activity
Studies have shown that mandelic acid derivatives possess significant antimicrobial properties. A comparative study involving mandelic acid and its salts demonstrated varying antibacterial activities against Escherichia coli. The effectiveness of these compounds was influenced by factors such as concentration and the specific metal salt used . Given the structural similarities between mandelic acid and this compound, it is hypothesized that the latter may exhibit comparable or enhanced antimicrobial properties.
Anticancer Potential
The potential anticancer activity of halogenated compounds has been widely studied. Similar compounds have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The unique substitution pattern of this compound might contribute to such activities by interacting with specific oncogenic pathways or targets.
Case Studies
- Antimicrobial Efficacy : A study compared the antibacterial effects of mandelic acid derivatives against E. coli strains. Results indicated that certain derivatives exhibited significant growth inhibition at varying concentrations . This suggests that this compound could be a candidate for further investigation in combating bacterial infections.
- Cancer Cell Lines : Preliminary investigations into the cytotoxic effects of halogenated mandelic acids on various cancer cell lines suggest that these compounds can effectively inhibit cell growth. Further research is required to elucidate the specific pathways involved and confirm the efficacy of this compound in this context.
Comparative Analysis with Related Compounds
To better understand the potential of this compound, a comparative analysis with structurally similar compounds is essential:
| Compound Name | Chemical Formula | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | C9H7BrF2O3 | Potentially high | Under investigation |
| Mandelic Acid | C8H8O3 | Moderate | Low |
| 4-Bromo-2-fluoromandelic Acid | C9H8BrF | Moderate | Moderate |
属性
分子式 |
C8H5BrF2O3 |
|---|---|
分子量 |
267.02 g/mol |
IUPAC 名称 |
2-(4-bromo-2,3-difluorophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H5BrF2O3/c9-4-2-1-3(5(10)6(4)11)7(12)8(13)14/h1-2,7,12H,(H,13,14) |
InChI 键 |
DKFUXMLNQKFFBD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1C(C(=O)O)O)F)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















